molecular formula C18H16N4 B14151850 N-benzyl-8-methyl-5H-pyrimido[5,4-b]indol-4-amine CAS No. 300591-55-3

N-benzyl-8-methyl-5H-pyrimido[5,4-b]indol-4-amine

Cat. No.: B14151850
CAS No.: 300591-55-3
M. Wt: 288.3 g/mol
InChI Key: NPCOYKVVVYVYFN-UHFFFAOYSA-N
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Description

N-benzyl-8-methyl-5H-pyrimido[5,4-b]indol-4-amine is a complex organic compound with the molecular formula C18H16N4.

Preparation Methods

The synthesis of N-benzyl-8-methyl-5H-pyrimido[5,4-b]indol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate indole derivatives with benzylamine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields . Industrial production methods may involve optimization of these reactions to scale up the process while maintaining purity and efficiency.

Chemical Reactions Analysis

N-benzyl-8-methyl-5H-pyrimido[5,4-b]indol-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-benzyl-8-methyl-5H-pyrimido[5,4-b]indol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-benzyl-8-methyl-5H-pyrimido[5,4-b]indol-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are subjects of ongoing research, but it is believed to modulate key signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

N-benzyl-8-methyl-5H-pyrimido[5,4-b]indol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological and chemical properties.

Properties

CAS No.

300591-55-3

Molecular Formula

C18H16N4

Molecular Weight

288.3 g/mol

IUPAC Name

N-benzyl-8-methyl-5H-pyrimido[5,4-b]indol-4-amine

InChI

InChI=1S/C18H16N4/c1-12-7-8-15-14(9-12)16-17(22-15)18(21-11-20-16)19-10-13-5-3-2-4-6-13/h2-9,11,22H,10H2,1H3,(H,19,20,21)

InChI Key

NPCOYKVVVYVYFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN=C3NCC4=CC=CC=C4

solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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